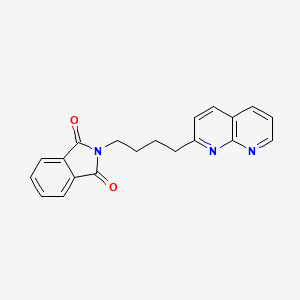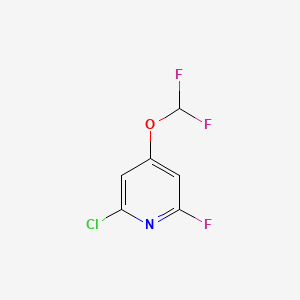
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing six-membered ring. The presence of chlorine, fluorine, and difluoromethoxy groups in the pyridine ring significantly alters its chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is treated with reagents such as chlorinating agents, fluorinating agents, and difluoromethoxy sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and purification techniques such as distillation and crystallization to obtain the desired product in large quantities .
化学反応の分析
Types of Reactions
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
科学的研究の応用
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents like chlorine and fluorine can influence its binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-methyl-
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-(trifluoromethyl)-
- Pyridine, 2-chloro-4-(difluoromethoxy)-6-(methylsulfonyl)-
Uniqueness
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs .
特性
分子式 |
C6H3ClF3NO |
|---|---|
分子量 |
197.54 g/mol |
IUPAC名 |
2-chloro-4-(difluoromethoxy)-6-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
InChIキー |
GBWKODCFURVBFB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1F)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


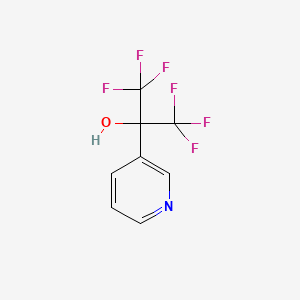
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
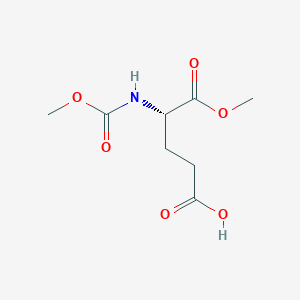
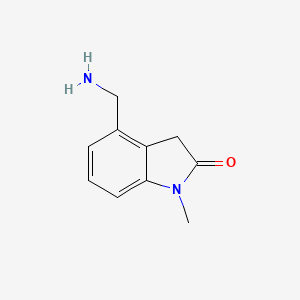
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
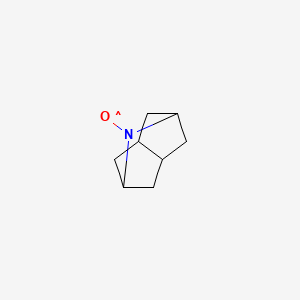
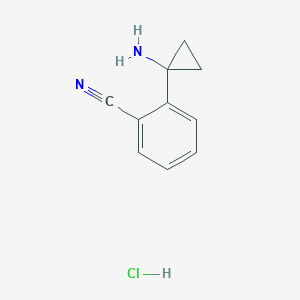
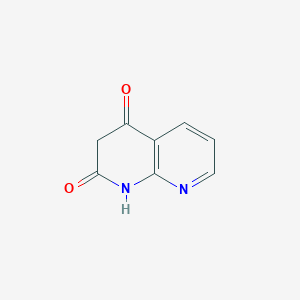
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
